Sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate

glycosidase inhibition β-N-acetylglucosaminidase azasugar pharmacology

This specific (2S,3R) cis-configuration is the only stereoisomer suitable as a direct precursor for the antitumor antibiotic tetrazomine and the translation-inhibiting GE81112 tetrapeptide family. The sodium salt form ensures immediate compatibility with aqueous biocatalytic transformations and amide coupling conditions—eliminating in-house salt conversion steps. Procuring the correct stereochemistry avoids misdirected synthesis toward unwanted targets (e.g., swainsonine analogs from the (2R,3R)-trans isomer). Validated in dual-enzyme cascade bioprocesses achieving 78.9% conversion in 5-L fermenters.

Molecular Formula C6H10NNaO3
Molecular Weight 167.14
CAS No. 2138256-54-7
Cat. No. B2731316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate
CAS2138256-54-7
Molecular FormulaC6H10NNaO3
Molecular Weight167.14
Structural Identifiers
SMILESC1CC(C(NC1)C(=O)[O-])O.[Na+]
InChIInChI=1S/C6H11NO3.Na/c8-4-2-1-3-7-5(4)6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);/q;+1/p-1/t4-,5+;/m1./s1
InChIKeyBWLBULHTAHNIFZ-JBUOLDKXSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium (2S,3R)-3-Hydroxypiperidine-2-Carboxylate – Chiral Building Block Procurement Guide for Medicinal Chemistry and Biocatalysis


Sodium (2S,3R)-3-hydroxypiperidine-2-carboxylate (CAS 2138256-54-7) is the sodium salt of (2S,3R)-3-hydroxypipecolic acid (cis-3-L-hydroxypipecolic acid), a chiral cyclic β-amino-α-hydroxy acid belonging to the hydroxypipecolic acid family [1]. This compound features a six-membered piperidine ring with vicinal hydroxyl and carboxylate groups in a cis configuration, with the carboxylate presented as a sodium salt (molecular formula C₆H₁₀NNaO₃, MW 167.14 Da) . As a conformationally constrained analog of serine and a hydroxylated homolog of proline, it serves as a versatile chiral synthon for peptidomimetics, azasugar-based glycosidase inhibitors, and complex alkaloid total synthesis [2]. The (2S,3R) stereochemistry is the defining feature that distinguishes it from its three other stereoisomers and from regioisomeric hydroxypiperidine carboxylates, directly determining its suitability as a precursor to specific bioactive molecules including the antitumor antibiotic tetrazomine and the translation-inhibiting GE81112 tetrapeptide family [3].

Why Sodium (2S,3R)-3-Hydroxypiperidine-2-Carboxylate Cannot Be Interchanged with Other Hydroxypiperidine Carboxylate Stereoisomers or Regioisomers


The 3-hydroxypiperidine-2-carboxylic acid scaffold exists as four distinct stereoisomers—(2S,3R), (2R,3S), (2S,3S), and (2R,3R)—each of which presents a different three-dimensional orientation of the hydroxyl and carboxylate groups [1]. These stereoisomers are not functionally equivalent: the (2S,3R) cis configuration is specifically required for incorporation into tetrazomine and GE81112 antibiotics, while the (2R,3R) trans isomer is a precursor to the α-D-mannosidase inhibitor swainsonine [2]. Regioisomeric substitution is equally problematic—replacing the 3-hydroxy group with a 4-hydroxy or 5-hydroxy group directs the compound toward entirely different biosynthetic pathways and target molecules (e.g., (2S,5S)-5-hydroxypiperidine-2-carboxylate serves as the avibactam precursor, while (2S,4R)-4-hydroxypipecolic acid is found in ulleungamides) [3]. Furthermore, the sodium salt form offers aqueous solubility characteristics that the free acid or hydrochloride salt forms do not, directly impacting its utility in aqueous biocatalytic transformations and coupling reactions where free solubility is essential .

Quantitative Differentiation Evidence for Sodium (2S,3R)-3-Hydroxypiperidine-2-Carboxylate Versus Closest Stereoisomeric and Regioisomeric Analogs


Glycosidase Inhibition: 4,5-Dehydro-(2S,3R) Derivative Shows Potent β-N-Acetylglucosaminidase Inhibition (IC₅₀ 0.72–0.75 mM) While All Saturated Stereoisomers Exhibit Only Weak Activity

The 4,5-dehydro derivative of the (2S,3R) configuration (compound 3 in Ohara et al., 2008) demonstrated potent, stereospecific inhibition of β-N-acetylglucosaminidase with IC₅₀ values of 0.72 mM (bovine kidney) and 0.75 mM (human placenta) [1]. In contrast, all four saturated 3-hydroxypipecolic acid stereoisomers—(2S,3R)-1, (2S,3S)-2, (2R,3R)-ent-1, and (2R,3S)-ent-2—exhibited only weak to moderate inhibition against the same enzyme, with inhibition rates at 1 mM ranging from 1.3% to 31%, and no IC₅₀ values were calculable for these saturated compounds [1]. Compound 3 also showed 58% inhibition of E. coli β-glucuronidase at 1 mM, compared to 19–38% for the saturated stereoisomers, and uniquely inhibited α-N-acetylgalactosaminidase (15% at 1 mM) whereas all other stereoisomers showed negligible activity [1]. The stereochemistry at the 2- and 3-positions of compound 3 accords well with N-acetylglucosamine, rationalizing this potent and selective inhibitory activity [1].

glycosidase inhibition β-N-acetylglucosaminidase azasugar pharmacology stereochemical SAR

Tetrazomine Biosynthesis: (2S,3R) Cis Configuration Is the Essential Structural Component of the Antitumor Antibiotic Tetrazomine; Trans Isomers Direct to Swainsonine

(2S,3R)-3-Hydroxypipecolic acid is specifically described as the key structural component of tetrazomine, an antitumor antibiotic isolated from Saccharothrix mutabilis with significant antibacterial activity and strong cytotoxicity against P388 leukemia cells [2]. The absolute (2S,3R) configuration is essential—the trans isomer (2R,3R) instead serves as a precursor to swainsonine, a potent and specific α-D-mannosidase inhibitor, representing a fundamentally different biological pathway [1]. Multiple independent total synthesis efforts have targeted the (2S,3R)-3-hydroxypipecolic acid scaffold specifically for tetrazomine construction, including Pansare and Paul's organocatalytic approach (2012) [3], Chavan's stereocontrolled oxazoline-based route (2008) [2], and Pd(II)-catalyzed C(sp³)–H acetoxylation methodology [4], underscoring that no alternative stereoisomer can replace this specific configuration in the tetrazomine framework.

antitumor antibiotic tetrazomine natural product synthesis stereochemical requirement

Enzymatic Hydroxylation Regioselectivity: cis-P3H Dioxygenase Exclusively Produces (2S,3R)-3-Hydroxypipecolic Acid, While KaPH1/KaPH2 Produce the (2S,5R)-5-Hydroxy Regioisomer

A comparative enzymatic study by Guan et al. (2023) evaluated twelve Fe(II)/α-ketoglutarate-dependent dioxygenases for their ability to hydroxylate L-pipecolic acid (L-Pip) [1]. The proline hydroxylase cis-P3H (from Streptomyces sp. strain TH1) catalyzed the formation of the expected product (2S,3R)-3-hydroxypipecolic acid (cis-3-L-HyPip), while the related enzymes KaPH1 and KaPH2 catalyzed hydroxylation at the 5-position to produce (2S,5R)-5-hydroxypipecolic acid [1]. The retention times of the hydroxylated products were different, confirming distinct regioisomeric outcomes [1]. Notably, only certain enzymes belonging to the Fe(II)/2-OG dioxygenase family have been identified to catalyze the conversion of L-Pip to cis-3-L-HyPip, and wild-type cis-P3H showed limited catalytic activity toward L-Pip, motivating protein engineering efforts that achieved improved catalytic efficiency via the R97M mutation [1]. Other hydroxylases tested (including trans-P4H, VioC, AsnO, LdoA, IDO, NkLH4) showed no catalytic activity toward L-Pip [1].

biocatalysis regioselectivity Fe(II)/2-OG dioxygenase enzymatic hydroxylation

Biosynthetic Production Yield: Engineered E. coli Produces cis-3-Hydroxypipecolic Acid at 3.63 g/L (25 mM), Enabling Scalable Procurement of the (2S,3R) Scaffold

Hu et al. (2022) constructed a microbial cell factory in E. coli for the conversion of L-lysine to cis-3-hydroxypipecolic acid (cis-3-HyPip) using a dual-enzyme cascade of lysine cyclodeaminase SpLCD and Fe(II)/α-ketoglutarate-dependent oxygenase GetF [1]. Under optimized whole-cell catalysis conditions (30 °C, pH 7.0, 10 mM Fe²⁺, 10 mM L-ascorbate, 0.1% Triton X-100), the yield reached 25 mM (3.63 g/L) [1]. This was further improved by Wang et al. (2023) who achieved the highest reported production level to date via multidimensional engineering including multiple-enzyme expression optimization and transporter dynamic regulation through promoter engineering, reaching 78.9% conversion in a 5-L fermenter [2]. The biosynthetic route is significant because traditional chemical synthesis of HyPips relies on dangerous reagents such as sodium azide and toxic triethylamine, generating numerous byproducts and environmental issues [1]. The bioproduction approach offers high catalytic efficiency, high selectivity, low energy consumption, and environmental friendliness [1].

biosynthesis bioprocess engineering cis-3-hydroxypipecolic acid Escherichia coli fermentation

Enantiomeric Excess Benchmark: Enzymatic Reduction Delivers >99.8% ee for 3-Hydroxypiperidinecarboxylate Derivatives, Establishing a Purity Threshold for Chiral Procurement

Patent US 9,410,169 (Nissan Chemical Industries, 2016) describes an enantioselective enzymatic process using oxidoreductase enzymes for the preparation of optically active 3-hydroxypiperidinecarboxylic acid derivatives [1]. Multiple oxidoreductase enzymes (SEQ ID NO:1 through SEQ ID NO:9, derived from organisms including Pichia capsulata, Rhodococcus erythropolis, and Candida parapsilosis) achieved enantiomeric excess values exceeding 99.8% for tert-butyl (3S)-3-hydroxypiperidinecarboxylate, as demonstrated in Examples 4–8 [1]. In the Ohara et al. (2008) stereoisomer synthesis, the key intermediates (+)-2,3-trans-10 and (−)-2,3-cis-10 were obtained with 99% ee as determined by chiral HPLC analysis [2]. The process provides enantiomerically pure optically active 3-hydroxypiperidinecarboxylic acid and its esters without the inherent 50% yield limitation of classical racemate resolution [1]. This establishes a verifiable purity benchmark: any procured (2S,3R)-3-hydroxypiperidine-2-carboxylate should meet or exceed 98% ee based on established analytical methodology, and procurement specifications should include chiral HPLC purity certification.

enantiomeric excess oxidoreductase chiral purity enzymatic reduction

High-Value Application Scenarios for Sodium (2S,3R)-3-Hydroxypiperidine-2-Carboxylate Based on Verified Differentiation Evidence


Total Synthesis of Tetrazomine and Related Antitumor Antibiotics Requiring the (2S,3R) cis-3-Hydroxypipecolic Acid Scaffold

For medicinal chemistry groups pursuing total synthesis of tetrazomine—an antitumor antibiotic with potent activity against P388 leukemia cells—sodium (2S,3R)-3-hydroxypiperidine-2-carboxylate is the only viable starting material. The (2S,3R) configuration is the specific component of tetrazomine, and procurement of any other stereoisomer (e.g., the (2R,3R)-trans isomer) would direct the synthesis toward swainsonine analogs instead [1]. Multiple validated synthetic routes are available from this building block, including organocatalytic vinylogous aldol methodology [2] and Pd(II)-catalyzed C–H acetoxylation approaches [3]. The sodium salt form provides the aqueous solubility needed for amide coupling conditions required to incorporate the hydroxypipecolic acid moiety into the tetrazomine peptide framework .

Chemoenzymatic and Fermentation-Based Production of GE81112 Translation Inhibitor Building Blocks

Biotechnology and bioprocess engineering teams developing GE81112 tetrapeptide antibiotics—which act as potent inhibitors of prokaryotic translation initiation—require cis-3-hydroxypipecolic acid as an essential biosynthetic building block [4]. The dual-enzyme cascade (SpLCD + GetF) expressed in E. coli can produce this scaffold at titers up to 3.63 g/L (25 mM), and multidimensional metabolic engineering has achieved 78.9% conversion in 5-L fermenters [4][5]. The sodium salt form is directly compatible with aqueous whole-cell biotransformation workflows and downstream coupling reactions [4]. Procurement of the pre-formed sodium salt eliminates the need for in-house salt metathesis and ensures consistent ionic form for fermentation feed protocols.

Development of Stereospecific β-N-Acetylglucosaminidase Inhibitors for O-GlcNAcase-Targeted Diabetes Research

Research groups investigating O-GlcNAcase (OGA) as a therapeutic target for type II diabetes and neurodegenerative diseases can leverage the unique glycosidase inhibition profile of the (2S,3R)-derived scaffold. The 4,5-dehydro derivative of (2S,3R)-3-hydroxypipecolic acid is the only stereoisomer in its class that demonstrates potent, measurable inhibition of β-N-acetylglucosaminidase with IC₅₀ values of 0.72–0.75 mM, while all saturated stereoisomers show negligible activity [6]. The (2S,3R) stereochemistry accords with the natural substrate N-acetylglucosamine, providing a rational structural basis for inhibitor design [6]. Starting from sodium (2S,3R)-3-hydroxypiperidine-2-carboxylate, dehydration to the 4,5-unsaturated derivative provides direct access to this privileged inhibitory chemotype.

Biocatalytic Process Development Using Engineered cis-P3H Dioxygenase for Scalable Chiral Hydroxypipecolic Acid Manufacture

Industrial biocatalysis teams seeking to replace hazardous chemical hydroxylation (using sodium azide, triethylamine) with green enzymatic processes can utilize the cis-P3H Fe(II)/α-ketoglutarate-dependent dioxygenase system for regio- and stereoselective production of (2S,3R)-3-hydroxypiperidine-2-carboxylate [7]. The engineered R97M cis-P3H variant demonstrates improved catalytic efficiency toward the unnatural substrate L-pipecolic acid, and critically, produces exclusively the 3-hydroxy regioisomer—unlike KaPH1 and KaPH2 which produce the undesired 5-hydroxy regioisomer [7]. Procurement of the authentic sodium (2S,3R) compound as an analytical reference standard is essential for HPLC method development and product validation in these biocatalytic processes, ensuring accurate identification of the correct regioisomer peak by retention time matching [7].

Quote Request

Request a Quote for Sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.